molecular formula C6H8N2OS B1606573 2,4-Dimethyl-1,3-thiazole-5-carboxamide CAS No. 66806-33-5

2,4-Dimethyl-1,3-thiazole-5-carboxamide

Cat. No. B1606573
CAS RN: 66806-33-5
M. Wt: 156.21 g/mol
InChI Key: BEVWMRQFVUOPJT-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,3-thiazole-5-carboxamide is a compound that has been used in the synthesis of tetrasubstituted ethylenediamine-based derivatives as potent anticancer hFTase inhibitors . It has also been used to prepare piperazinyl benzimidazoles as antagonists of gonadotropin-releasing hormone receptor .


Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been synthesized and evaluated for their anticancer properties. For instance, some novel thiazoles have shown activity against liver carcinoma cell lines like HepG2 . This suggests that 2,4-Dimethyl-1,3-thiazole-5-carboxamide could potentially be explored for its anticancer effects.

Antimicrobial Activity

Compounds with a thiazole moiety have been reported to possess significant antimicrobial activity. Novel compounds synthesized for this purpose aim to combat various microbial infections . Therefore, 2,4-Dimethyl-1,3-thiazole-5-carboxamide might be researched for its antimicrobial potential.

Antioxidant Properties

Thiazole derivatives have been screened for their in vitro antioxidant properties. Some synthesized compounds have shown potent antioxidant activity, which is crucial in protecting cells from oxidative stress .

Cytotoxicity Against Tumor Cells

A series of thiazole-acetic acid arylidenehydrazides have been synthesized and reported to exhibit cytotoxicity on human tumor cell lines, including prostate cancer . This indicates a possible research avenue for 2,4-Dimethyl-1,3-thiazole-5-carboxamide in studying cytotoxic effects.

Medicinal Relevance

Thiazoles are part of many medicinally relevant molecules and clinically used anticancer medicines. They serve as a significant platform in drugs like dabrafenib and dasatinib . This highlights the medicinal importance of thiazole compounds and their derivatives.

Mechanism of Action

Target of Action

Thiazoles, the class of compounds to which it belongs, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . The specific interactions and resulting changes would depend on the nature of the target and the specific structural features of the thiazole derivative .

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways . These include pathways involved in inflammation, pain perception, microbial growth, and cancer cell proliferation . The downstream effects of these interactions can include reduced inflammation, pain relief, inhibition of microbial growth, and suppression of cancer cell proliferation .

Pharmacokinetics

Thiazole derivatives are generally known to have good bioavailability . The specific ADME properties of 2,4-Dimethyl-1,3-thiazole-5-carboxamide would likely depend on factors such as its specific chemical structure and the route of administration .

Result of Action

Based on the known activities of thiazole derivatives, potential effects could include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dimethyl-1,3-thiazole-5-carboxamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Future Directions

Thiazoles are an important class of compounds with diverse biological activities. Research has been ongoing, and a host of potential drug molecules have been customized for clinical use . The future directions for 2,4-Dimethyl-1,3-thiazole-5-carboxamide could involve further exploration of its potential uses in medical and pharmaceutical applications.

properties

IUPAC Name

2,4-dimethyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-3-5(6(7)9)10-4(2)8-3/h1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVWMRQFVUOPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284823
Record name 2,4-dimethyl-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-1,3-thiazole-5-carboxamide

CAS RN

66806-33-5
Record name NSC39169
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dimethyl-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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